4-(Hydroxymethyl)pyridine-2-carboxamide
Overview
Description
4-(Hydroxymethyl)pyridine-2-carboxamide is a chemical compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 4-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 2-carboxamide pyridine derivatives. This can be achieved through the reaction of 2-carboxamide pyridine with formaldehyde under basic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxy)pyridine-2-carboxamide
Reduction: 4-(Hydroxymethyl)pyridine-2-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
4-(Hydroxymethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)pyridine-2-carboxylic acid
- 4-(Methoxymethyl)pyridine-2-carboxamide
- 4-(Hydroxymethyl)pyridine-2-amine
Uniqueness
4-(Hydroxymethyl)pyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxymethyl group and a carboxamide group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-3,10H,4H2,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIGCJVCZVMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630560 | |
Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-48-9 | |
Record name | 4-(Hydroxymethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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